molecular formula C17H20N2O5 B14674193 Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate CAS No. 39630-20-1

Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate

Cat. No.: B14674193
CAS No.: 39630-20-1
M. Wt: 332.4 g/mol
InChI Key: IUXOHNXARPHURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is an organic compound that belongs to the class of esters It features a benzoate group attached to a pyrrolidinyl ring, which is further substituted with a morpholinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of methyl benzoate with morpholinocarbonyl-substituted pyrrolidinone in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl butyrate
  • Ethyl acetate

Uniqueness

Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is unique due to the presence of the morpholinocarbonyl and pyrrolidinyl groups, which impart distinct chemical and biological properties. These structural features differentiate it from simpler esters like methyl benzoate and ethyl acetate, making it a valuable compound for specialized applications .

Properties

CAS No.

39630-20-1

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-[4-(morpholine-4-carbonyl)-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C17H20N2O5/c1-23-17(22)13-4-2-3-5-14(13)19-11-12(10-15(19)20)16(21)18-6-8-24-9-7-18/h2-5,12H,6-11H2,1H3

InChI Key

IUXOHNXARPHURE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.